3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
- The compound’s systematic name is quite a mouthful, but let’s break it down. It consists of a pyrido[1,2-a]pyrimidin-4-one core with various functional groups attached.
- The “3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one” compound belongs to the class of heterocyclic organic molecules.
- It contains a thiazolidine ring, a pyrimidinone ring, and an amino group. The “Z” in the name indicates the geometry of the double bond.
- This compound may have interesting biological properties due to its complex structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers might explore various strategies involving thiazolidine and pyrimidinone precursors.
- Industrial production methods would likely involve multi-step syntheses, optimization, and purification processes.
Chemical Reactions Analysis
- The compound could undergo various reactions:
Oxidation: Oxidative transformations of the thiazolidine or pyrimidinone rings.
Reduction: Reduction of carbonyl groups or double bonds.
Substitution: Substitution reactions at various positions.
- Common reagents might include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
- Major products would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with enzymes, receptors, or other biomolecules.
Materials Science: Assess its use in organic electronics or sensors.
Industry: Consider applications in agrochemicals or specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It might inhibit enzymes, modulate signaling pathways, or interact with cellular components.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, without specific examples of similar compounds, I cannot provide a direct comparison.
- Researchers would need to explore related pyrimidinone derivatives or thiazolidine-containing molecules.
Properties
Molecular Formula |
C24H32N4O2S2 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(5Z)-3-heptyl-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H32N4O2S2/c1-5-6-7-8-9-12-28-23(30)19(32-24(28)31)14-18-20(25-15-16(2)3)26-21-17(4)11-10-13-27(21)22(18)29/h10-11,13-14,16,25H,5-9,12,15H2,1-4H3/b19-14- |
InChI Key |
WCEYXKCCBLUNFI-RGEXLXHISA-N |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)/SC1=S |
Canonical SMILES |
CCCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)SC1=S |
Origin of Product |
United States |
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